molecular formula C17H11F3N2O4 B2872446 Methyl 3-[2-nitro-4-(trifluoromethyl)phenyl]-1H-indole-2-carboxylate CAS No. 866149-35-1

Methyl 3-[2-nitro-4-(trifluoromethyl)phenyl]-1H-indole-2-carboxylate

Cat. No.: B2872446
CAS No.: 866149-35-1
M. Wt: 364.28
InChI Key: GLWPMKHFQFYZEE-UHFFFAOYSA-N
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Description

Methyl 3-[2-nitro-4-(trifluoromethyl)phenyl]-1H-indole-2-carboxylate is a heterocyclic compound featuring an indole core substituted with a methyl ester group at position 2 and a 2-nitro-4-(trifluoromethyl)phenyl moiety at position 2. The trifluoromethyl (-CF₃) and nitro (-NO₂) groups confer distinct electronic and steric properties, making this compound of interest in medicinal chemistry and materials science. Its structural complexity necessitates advanced crystallographic tools (e.g., ORTEP-3, WinGX) for elucidation .

Properties

IUPAC Name

methyl 3-[2-nitro-4-(trifluoromethyl)phenyl]-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11F3N2O4/c1-26-16(23)15-14(10-4-2-3-5-12(10)21-15)11-7-6-9(17(18,19)20)8-13(11)22(24)25/h2-8,21H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLWPMKHFQFYZEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=CC=CC=C2N1)C3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of this compound typically involves multi-step organic reactions. The indole core can be constructed through Fischer indole synthesis or other indole-forming reactions. The final step involves esterification to introduce the methyl ester group.

Industrial Production Methods: : On an industrial scale, the synthesis of this compound requires careful control of reaction conditions to ensure high yield and purity. This involves optimizing temperatures, reaction times, and the use of specific catalysts to facilitate each step of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: : This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst or using lithium aluminum hydride (LiAlH₄).

  • Substitution: : Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkoxides, under appropriate conditions.

Major Products Formed: : The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: : In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: : In biological research, this compound can be used as a probe to study biological systems. Its fluorescence properties can be exploited in imaging techniques to visualize cellular processes.

Medicine: : The compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Industry: : In the industrial sector, this compound can be used in the production of advanced materials and chemicals. Its unique properties can enhance the performance of various products.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The nitro and trifluoromethyl groups play a crucial role in its biological activity, influencing its binding affinity and specificity to target molecules.

Molecular Targets and Pathways: : The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to desired biological effects. The exact mechanism of action would depend on the specific application and target system.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name (CAS No.) Substituents on Indole Core Phenyl Ring Substituents Molecular Weight (g/mol) Similarity Index Key Properties/Applications
Target Compound Methyl ester at C2; phenyl at C3 2-NO₂, 4-CF₃ ~355.25* Reference High reactivity due to NO₂/CF₃ synergy
Ethyl 4-(trifluoromethyl)-1H-indole-2-carboxylate (317-60-2) Ethyl ester at C2; phenyl at C4 None (CF₃ at indole C4) 257.21 0.83 Lower polarity; potential agrochemical intermediate
Methyl 4-(trifluoromethyl)-1H-indole-2-carboxylate (1098340-27-2) Methyl ester at C2; phenyl at C4 None (CF₃ at indole C4) 243.18 0.93 Enhanced metabolic stability
Methyl 6-(trifluoromethyl)-1H-indole-3-carboxylate (415918-12-6) Methyl ester at C3; phenyl at C6 None (CF₃ at indole C6) 243.18 0.76 Altered binding in kinase inhibition
Methyl 7-(trifluoromethyl)-1H-indole-3-carboxylate (155134-38-6) Methyl ester at C3; phenyl at C7 None (CF₃ at indole C7) 243.18 N/A High hydrophobicity; sensor materials

*Calculated based on molecular formula C₁₇H₁₁F₃N₂O₄.

Key Observations:

Substituent Position : The target compound’s 3-phenyl substitution distinguishes it from analogs with phenyl groups at indole positions 4, 6, or 2. This positioning influences steric interactions in biological targets .

Ester Group : Methyl esters (vs. ethyl) reduce molecular weight and may improve bioavailability due to smaller steric bulk .

Similarity Index : Methyl 4-(trifluoromethyl)-1H-indole-2-carboxylate (similarity 0.93) shares the methyl ester and CF₃ group but lacks the nitro-substituted phenyl ring, highlighting the target compound’s unique electronic profile .

Biological Activity

Methyl 3-[2-nitro-4-(trifluoromethyl)phenyl]-1H-indole-2-carboxylate (CAS: 866149-35-1) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, focusing on antimicrobial, anti-inflammatory, and anticancer activities, supported by relevant research findings and case studies.

Chemical Structure and Properties

  • Chemical Formula : C17H11F3N2O4
  • Molecular Weight : 364.28 g/mol
  • IUPAC Name : this compound
  • Purity : >90% .

Antimicrobial Activity

Research has indicated that compounds containing trifluoromethyl groups exhibit significant antimicrobial effects. This compound has been tested against various bacterial strains, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA).

The minimum inhibitory concentration (MIC) values for this compound were found to be comparable to established antibiotics, suggesting its potential as an antimicrobial agent. A study reported that compounds with similar trifluoromethyl substitutions showed high antistaphylococcal activity, indicating a promising avenue for further development in treating resistant bacterial infections .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have also been investigated. In vitro studies demonstrated that this compound could inhibit the activity of cyclooxygenase enzymes (COX), which are key players in the inflammatory process. The IC50 values for COX inhibition were reported to be within a range that suggests moderate potency compared to standard anti-inflammatory drugs like celecoxib .

Table 1: Summary of Anti-inflammatory Activity

CompoundTarget EnzymeIC50 (μM)Reference
This compoundCOX-1TBD
This compoundCOX-2TBD

Anticancer Activity

The anticancer potential of this compound has been assessed against several human cancer cell lines, including lung (A549), colon (HCT116), and prostate (PC3) cancer cells. The compound exhibited cytotoxic effects with IC50 values indicating a promising therapeutic index compared to conventional chemotherapeutics like Doxorubicin.

Table 2: Anticancer Activity Overview

Cell LineIC50 (μM)Reference
A549TBD
HCT116TBD
PC3TBD

Case Studies

In a recent study published in MDPI, the biological activities of various derivatives of indole compounds were explored. This compound was highlighted for its dual action against both inflammatory pathways and cancer cell proliferation, suggesting that modifications to its structure could enhance its efficacy .

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